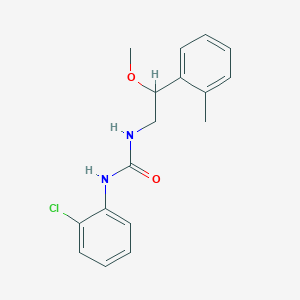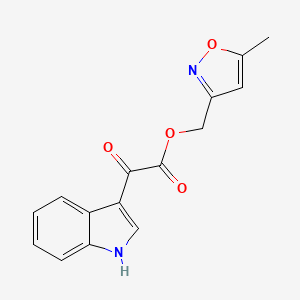
(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where nitrile oxides react with olefins or methyl crotonate derivatives to form the oxazole ring . The indole moiety can be introduced through a condensation reaction involving indole-3-carboxaldehyde and an appropriate ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxazole derivatives .
科学的研究の応用
Chemistry
In chemistry, (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .
作用機序
The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
類似化合物との比較
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached to it.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one: Contains an oxazole ring but with different substituents and additional functional groups.
Uniqueness
The uniqueness of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate lies in its combination of the oxazole and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-9-6-10(17-21-9)8-20-15(19)14(18)12-7-16-13-5-3-2-4-11(12)13/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMCRJIFSQAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide](/img/structure/B2946716.png)
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate](/img/structure/B2946719.png)
![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
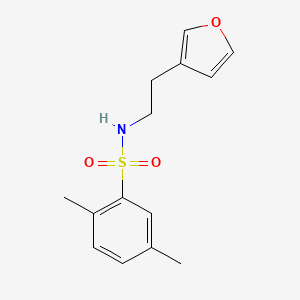
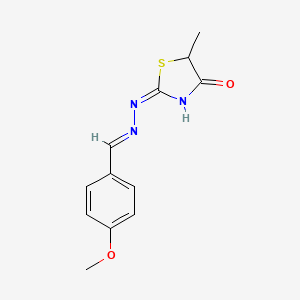
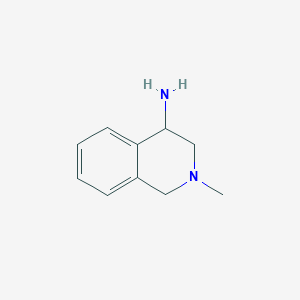
![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
